molecular formula C13H16N4O2S B2400762 1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2097900-56-4

1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2400762
CAS RN: 2097900-56-4
M. Wt: 292.36
InChI Key: SZGZFMAIOPLPDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The pyrrolidine ring, a key component of “this compound”, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . For example, it can be alkylated or arylated using simple aryl or alkyl halides . The reaction conditions and the substituents on the pyrrolidine ring can greatly influence the yield and the properties of the resulting compounds .

Scientific Research Applications

Rhodium-Catalyzed Intramolecular C-H Bond Activation with Triazoles

Research demonstrated the efficacy of rhodium-catalyzed intramolecular C-H bond activation in triazoles, which leads to the formation of cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity. This process underscores the compound's potential in synthesizing complex heterocyclic structures, indicating its importance in organic chemistry and drug development (Senoo et al., 2016).

Anticancer and Antimicrobial Applications

The synthesis and evaluation of isatin 1,2,3-triazoles revealed potent inhibitors against caspase-3, showcasing the compound's therapeutic potential in cancer treatment. Such inhibitors exhibit competitive inhibitory mechanisms against caspase-3, highlighting their significance in medicinal chemistry (Jiang & Hansen, 2011). Additionally, derivatives have been identified with antimicrobial activity and potential as surface-active agents, showcasing their versatility in both healthcare and industrial applications (El-Sayed, 2006).

Corrosion Inhibition

Triazole derivatives, including those related to the compound , have been studied for their corrosion inhibition properties for mild steel in acidic mediums. This application is crucial in materials science, particularly in extending the life of metal components in corrosive environments (Ma et al., 2017).

Nickel-Catalyzed Reactions for Heterocyclic Synthesis

The nickel-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles with alkynes to produce substituted pyrroles provide a valuable method for synthesizing complex organic molecules. This process not only exemplifies the compound's role in facilitating organic synthesis but also its potential in generating materials with novel properties (Miura et al., 2009).

properties

IUPAC Name

1-(1-benzylsulfonylpyrrolidin-3-yl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-8-6-13(10-16)17-9-7-14-15-17/h1-5,7,9,13H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZFMAIOPLPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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